molecular formula C12H16O2 B2829840 (3-(Benzyloxy)cyclobutyl)methanol CAS No. 128041-57-6

(3-(Benzyloxy)cyclobutyl)methanol

Cat. No. B2829840
CAS RN: 128041-57-6
M. Wt: 192.258
InChI Key: GUMINBOCIUCMJL-HAQNSBGRSA-N
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Description

“(3-(Benzyloxy)cyclobutyl)methanol” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 . The compound exists in two isomers: cis and trans .


Synthesis Analysis

The synthesis of “(3-(Benzyloxy)cyclobutyl)methanol” involves several steps. One method involves the use of lithium aluminium hydride in tetrahydrofuran . Another method uses sodium borohydride in tetrahydrofuran, followed by the addition of iodine . A third method involves the use of a dimethylsulfide borane complex in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of “(3-(Benzyloxy)cyclobutyl)methanol” consists of a cyclobutyl ring with a benzyloxy group at the 3-position and a methanol group .


Physical And Chemical Properties Analysis

“(3-(Benzyloxy)cyclobutyl)methanol” is a liquid at room temperature . Its exact boiling point is not specified in the available literature .

Scientific Research Applications

Catalytic Reactions

  • A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions effectively in water or under neat conditions, useful for low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Chemical Synthesis

  • The synthesis of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride, as a reagent for derivatization of primary and secondary alcohols in high-performance liquid chromatography, demonstrates a potential application in analytical chemistry (Iwata et al., 1986).
  • Methanol, a simple alcohol, finds interesting applications in both chemical synthesis and energy technologies, highlighting the potential of basic alcohols in similar contexts (Sarki et al., 2021).

Pharmaceutical Applications

  • The rearrangement of cyclobutyl methanol in the synthesis of (±)-cerapicol, used in pharmaceutical agents, indicates its role in complex organic synthesis (El-Hachach et al., 1999).

Energy Technologies

  • Methanol synthesis and cyclohexane dehydrogenation in a thermally coupled reactor, leveraging methanol as a raw material, show the relevance of such compounds in energy-efficient processes (Khademi et al., 2009).

Photochemical Applications

  • The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones involving benzyloxy groups shows its application in the synthesis of angular pentacyclic compounds, useful in photochemical studies (Dalal et al., 2017).

Safety and Hazards

The safety data sheet for “(3-(Benzyloxy)cyclobutyl)methanol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

(3-phenylmethoxycyclobutyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMINBOCIUCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276479
Record name cis-3-(Phenylmethoxy)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)cyclobutyl)methanol

CAS RN

141352-64-9, 156865-32-6
Record name cis-3-(Phenylmethoxy)cyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(benzyloxy)cyclobutyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-benzyloxy-cyclobutanecarboxylic acid (1.67 g) in dry tetrahydrofuran (100 mL) was treated with borane-dimethylsulfide complex (1.3 mL) at 50° C. for 16 hours. Water (4 mL) and saturated sodium hydrogen carbonate (3 mL) were added and the mixture was extracted with ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with ethyl acetate in cyclohexane (0 to 1:1 by volume) to give the title compound (1.46 g). 1H NMR (400 MHz, CHCl3-d): δ 7.29 (d, 5H), 4.36 (d, 2H), 4.08 (t, 1H), 3.91-3.82 (m, 1H), 3.53 (t, 2H), 2.39-2.30 (m, 1H), 2.33-2.22 (m, 1H), 2.10-2.02 (m, 2H), 1.72-1.63 (m, 1H).
Quantity
1.67 g
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reactant
Reaction Step One
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100 mL
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4 mL
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3 mL
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Synthesis routes and methods II

Procedure details

A tetrahydrofuran solution of 3-(benzyloxy)cyclobutanecarboxylic acid (2.5 gm, 11.36 mmol) was added to a solution of sodium borohydride (0.52 gm, 13.63 mmol) in tetrahydrofuran. Iodine (1.44 gm, 5.68 mmol) in tetrahydrofuran solution was added to solution at 0° C., after about 15 minutes, and the mixture was stirred at room temperature for about 2 hours. It was quenched with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with dilute sodium hydroxide solution and brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to get the title compound.
Quantity
1.44 g
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Reaction Step One
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0 (± 1) mol
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2.5 g
Type
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0.52 g
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reactant
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0 (± 1) mol
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